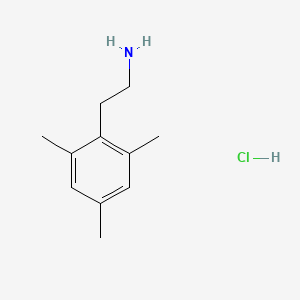

2,4,6-Trimethylphenethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLMPZNZDSXSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00637613 | |

| Record name | 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-10-0 | |

| Record name | 3167-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2,4,6-Trimethylphenethylamine Hydrochloride

Preamble: Charting Unexplored Pharmacological Territory

To the researchers, scientists, and drug development professionals at the vanguard of neuropharmacology, this document serves as a foundational guide into the theoretical mechanism of action of 2,4,6-trimethylphenethylamine hydrochloride. As of this writing, direct experimental data on this specific molecule remains elusive in publicly accessible literature[1]. Consequently, this guide is constructed upon a robust framework of established medicinal chemistry principles and a comprehensive analysis of structurally homologous phenethylamines. Our objective is to provide a scientifically rigorous and logically sound roadmap for future investigation, grounded in the extensive body of research on psychoactive compounds. We will dissect the probable molecular interactions and signaling cascades this compound is likely to initiate, offering a data-driven hypothesis that can steer empirical validation.

Molecular Architecture and its Mechanistic Implications

2,4,6-Trimethylphenethylamine is a substituted phenethylamine, a class of compounds renowned for their diverse psychoactive and physiological effects[1][2]. The parent phenethylamine structure is the backbone for numerous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances[1][3]. The pharmacological identity of any given phenethylamine is profoundly dictated by the substitution pattern on its phenyl ring[1][4].

The unique 2,4,6-trimethyl substitution of the subject molecule is predicted to exert significant influence over its steric and electronic properties, thereby shaping its interaction with biological targets[1]. This substitution pattern is a positional isomer of the well-characterized psychedelic mescaline (3,4,5-trimethoxyphenethylamine), suggesting that their mechanisms of action may share common features, yet also exhibit crucial differences[5][6].

The Serotonin 2A Receptor: The Postulated Primary Target

The overwhelming consensus in the field of psychedelic science is that the quintessential effects of classic hallucinogens, including phenethylamines like mescaline, are mediated primarily through their interaction with the serotonin 2A receptor (5-HT2AR)[4][7][8]. It is, therefore, the most logical and evidence-based primary target for 2,4,6-trimethylphenethylamine.

Predicted Agonist Activity at the 5-HT2A Receptor

We hypothesize that 2,4,6-trimethylphenethylamine acts as a partial agonist at the 5-HT2A receptor. Agonist binding to this G-protein coupled receptor (GPCR) is known to initiate a cascade of intracellular signaling events that are believed to underpin the profound alterations in perception, cognition, and mood characteristic of psychedelic compounds[4][9].

The rationale for this hypothesis is built upon the extensive structure-activity relationship (SAR) data for psychedelic phenethylamines[4]. The phenethylamine scaffold is a known pharmacophore for 5-HT2AR agonism. While the substitution pattern modulates affinity and efficacy, the fundamental interaction is likely preserved.

The Influence of the 2,4,6-Trimethyl Substitution Pattern

The positioning of the three methyl groups at the 2, 4, and 6 positions of the phenyl ring is a critical determinant of the molecule's pharmacological profile. In contrast to the 3,4,5-trimethoxy substitution of mescaline, the 2,4,6- pattern may result in a different binding orientation within the 5-HT2A receptor's active site[10]. This could lead to variations in binding affinity, functional potency, and the specific downstream signaling pathways that are activated.

Research on other 2,4,6-trisubstituted phenethylamines and amphetamines, while limited, suggests that this substitution pattern can confer significant 5-HT2A receptor activity[10][11]. However, it is noteworthy that 2,4,6-trimethoxyphenethylamine (the methoxy-analogue of our compound of interest) has been reported to be inactive in humans at doses up to 300 mg[6]. This could be due to a variety of factors, including metabolic instability or a receptor interaction profile that does not favor psychedelic effects. The replacement of methoxy groups with methyl groups in our target compound will alter its lipophilicity and electronic properties, which could lead to a different pharmacological outcome.

Putative Downstream Signaling Cascades

Activation of the 5-HT2A receptor by an agonist like 2,4,6-trimethylphenethylamine is expected to trigger the canonical Gq/11 signaling pathway. The diagram below illustrates this proposed cascade.

Caption: Proposed 5-HT2A Receptor Gq Signaling Pathway for 2,4,6-trimethylphenethylamine.

This signaling cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C, which in turn modulates the activity of numerous downstream proteins, leading to changes in neuronal excitability and gene expression. These events in key cortical circuits are thought to be the neurobiological underpinnings of the psychedelic experience.

Potential Interactions with Secondary Targets

While the 5-HT2A receptor is the likely primary target, psychedelic phenethylamines often exhibit a broader receptor binding profile[9][12]. It is plausible that 2,4,6-trimethylphenethylamine also interacts with other receptors, which could modulate its overall pharmacological effects.

Other Serotonin Receptors

-

5-HT2C Receptor: This receptor shares significant structural homology with the 5-HT2A receptor, and many psychedelic compounds show affinity for it[9]. 5-HT2C receptor activation can influence mood and appetite and could contribute to the anxiogenic or anxiolytic effects of the compound.

-

5-HT1A Receptor: Some phenethylamines have been shown to interact with the 5-HT1A receptor[9]. Activation of this receptor is typically associated with anxiolytic and antidepressant effects.

Monoamine Transporters and TAAR1

A significant number of phenethylamines are known to interact with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), often as releasing agents or reuptake inhibitors[3]. The amphetamine analogue of 2,4,6-trimethylphenethylamine, 2,4,6-trimethoxyamphetamine (TMA-6), is a potent monoamine oxidase A (MAO-A) inhibitor[13]. It is conceivable that 2,4,6-trimethylphenethylamine could also have some activity at these targets.

Furthermore, the trace amine-associated receptor 1 (TAAR1) is a key receptor for endogenous phenethylamine and its derivatives. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission. The interaction of 2,4,6-trimethylphenethylamine with TAAR1 warrants investigation.

Proposed Experimental Protocols for Mechanistic Validation

To move from a theoretical framework to empirical evidence, a systematic and multi-faceted experimental approach is required. The following protocols outline a logical progression for characterizing the mechanism of action of this compound.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of 2,4,6-trimethylphenethylamine at a panel of relevant receptors.

Methodology:

-

Radioligand Binding Assays:

-

Utilize cell membranes expressing recombinant human receptors (5-HT2A, 5-HT2C, 5-HT1A, α1A-adrenergic, D2-dopamine, and TAAR1).

-

Perform competitive binding experiments with known radioligands for each receptor (e.g., [3H]ketanserin for 5-HT2AR) to determine the inhibition constant (Ki) of the test compound.

-

-

Functional Assays:

-

For GPCRs, use cell-based assays to measure second messenger production (e.g., calcium flux for Gq-coupled receptors like 5-HT2AR, or cAMP accumulation for Gs/Gi-coupled receptors).

-

Determine the half-maximal effective concentration (EC50) and the maximal efficacy (Emax) to classify the compound as a full or partial agonist, or an antagonist.

-

-

Monoamine Transporter Assays:

-

Use synaptosomes or cells expressing SERT, DAT, and NET.

-

Conduct uptake inhibition assays using radiolabeled substrates (e.g., [3H]5-HT for SERT) to determine the IC50.

-

Perform release assays to assess whether the compound acts as a substrate and induces transporter-mediated efflux.

-

The workflow for these in vitro assays is depicted below:

Caption: Experimental workflow for in vitro characterization.

In Vivo Behavioral Pharmacology

Objective: To assess the psychoactive effects of 2,4,6-trimethylphenethylamine in animal models and determine if these effects are mediated by the 5-HT2A receptor.

Methodology:

-

Head-Twitch Response (HTR) in Rodents:

-

The HTR is a well-established behavioral proxy for 5-HT2A receptor activation in rodents.

-

Administer a range of doses of 2,4,6-trimethylphenethylamine to mice or rats and quantify the number of head twitches.

-

To confirm 5-HT2AR mediation, pre-treat a cohort of animals with a selective 5-HT2AR antagonist (e.g., ketanserin or M100907) before administering the test compound. A significant attenuation of the HTR would confirm the involvement of this receptor.

-

-

Drug Discrimination Studies:

-

Train animals to discriminate a known 5-HT2AR agonist (e.g., LSD or DOM) from saline.

-

Test the ability of 2,4,6-trimethylphenethylamine to substitute for the training drug. Full substitution would indicate a shared mechanism of action.

-

Summary and Future Directions

This guide posits that this compound is a putative 5-HT2A receptor partial agonist. Its unique 2,4,6-trimethyl substitution pattern likely confers a distinct pharmacological profile compared to its isomers and other psychedelic phenethylamines. The proposed mechanism of action, centered on the activation of the 5-HT2A receptor and its downstream signaling cascades, provides a solid foundation for empirical investigation.

The experimental protocols outlined herein represent a comprehensive and self-validating approach to elucidating the true mechanism of this novel compound. The data generated from these studies will be invaluable for understanding its potential therapeutic applications and for advancing the broader field of neuropharmacology. The exploration of novel chemical space, as represented by 2,4,6-trimethylphenethylamine, is essential for the development of next-generation therapeutics for a range of psychiatric and neurological disorders.

References

-

Halberstadt, A. L. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. In The OPEN Foundation. [Link]

-

Kang, H., Park, P., Shin, E. J., Kim, S. C., Lee, S. Y., & Kim, H. C. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Biomolecules & Therapeutics, 32(2), 131–142. [Link]

-

Wikipedia. (n.d.). Substituted mescaline analogue. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. Request PDF. [Link]

-

Monte, A. P., Marona-Lewicka, D., Lewis, M. M., Mailman, R. B., Wainscott, D. B., Nelson, D. L., & Nichols, D. E. (1997). Dihydrobenzofuran Analogues of Hallucinogens. 4. Mescaline Derivatives. Journal of Medicinal Chemistry, 40(19), 2997–3008. [Link]

-

Carvalho, F., Silva, J. P., & Moreira, M. (2018). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Pharmaceutical Analysis, 14(4), 312-320. [Link]

-

Request PDF. (n.d.). Chemistry and Structure–Activity Relationships of Psychedelics. ResearchGate. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2018). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Neuropharmacology, 142, 14-21. [Link]

-

Kim, D. J., Kim, K. C., Lee, S., & Cheong, Y. H. (2015). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 23(3), 244–251. [Link]

-

Wikipedia. (n.d.). Mescaline. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 777. [Link]

-

Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Psychopharmacology, 236(5), 1633–1646. [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethoxyphenethylamine. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trimethoxyphenethylamine. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 777. [Link]

-

Neves, C. T., Moreno, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 105. [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethoxyamphetamine. In Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Structure-Activity Relationships of Psychedelics - OPEN Foundation [open-foundation.org]

- 5. Scaline - Wikipedia [en.wikipedia.org]

- 6. 2,4,6-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 11. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mescaline - Wikipedia [en.wikipedia.org]

- 13. 2,4,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trimethylphenethylamine HCl

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis and characterization of 2,4,6-trimethylphenethylamine hydrochloride (HCl). This molecule, a structural analog of mescaline, is of significant interest to researchers in medicinal chemistry and pharmacology.[1][2] The guide details a robust two-step synthetic pathway commencing from 2,4,6-trimethylbenzaldehyde. The methodology encompasses a base-catalyzed Henry reaction to form an intermediate nitrostyrene, followed by a chemical reduction to yield the target primary amine, which is subsequently converted to its stable hydrochloride salt.[3][4] Each experimental stage is presented with an emphasis on the underlying chemical principles and rationale for procedural choices. Furthermore, this document establishes a full protocol for the definitive structural and purity verification of the final compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals requiring a practical and scientifically rigorous framework for the preparation and validation of 2,4,6-trimethylphenethylamine HCl.

Introduction

The 2-phenethylamine scaffold is a foundational structural motif in a vast array of biologically active molecules, including endogenous neurotransmitters, natural products, and synthetic pharmaceuticals.[5] Chemical modification of this core structure, particularly through substitution on the phenyl ring, allows for the systematic exploration of structure-activity relationships (SAR) at various biological targets. 2,4,6-trimethylphenethylamine is a substituted phenethylamine that holds particular interest due to its structural relationship to psychoactive compounds like mescaline (3,4,5-trimethoxyphenethylamine).[1] The introduction of methyl groups in the 2, 4, and 6 positions sterically shields the aromatic ring and alters its electronic properties, which is expected to significantly modulate its pharmacological profile compared to other phenethylamines.[6]

The hydrochloride salt form is typically preferred for research and development due to its enhanced stability, crystallinity, and aqueous solubility compared to the freebase.[7] This guide presents a validated, accessible, and detailed methodology for synthesizing and characterizing 2,4,6-trimethylphenethylamine HCl, ensuring a high degree of purity and structural integrity for subsequent scientific investigation.

Synthetic Strategy and Execution

The synthesis of 2,4,6-trimethylphenethylamine HCl is efficiently achieved through a two-stage process starting from the commercially available 2,4,6-trimethylbenzaldehyde.[8][9] The overall strategy involves the formation of a carbon-carbon bond to build the ethylamine side chain, followed by the reduction of a nitro group to the desired primary amine.

Caption: Overall synthetic workflow for 2,4,6-trimethylphenethylamine HCl.

Step 1: Henry Reaction (Nitroaldol Condensation)

The initial step involves the formation of the C-C bond that will become the ethyl side chain. This is accomplished via the Henry reaction, a classic base-catalyzed condensation between a nitroalkane (nitromethane) and a carbonyl compound (2,4,6-trimethylbenzaldehyde).[10][11]

Mechanism Rationale: The reaction begins with the deprotonation of nitromethane by a base (e.g., cyclohexylamine or an inorganic base) to form a resonance-stabilized nitronate anion.[12] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2,4,6-trimethylbenzaldehyde. The resulting β-nitro alcohol intermediate readily undergoes base-catalyzed dehydration under the reaction conditions to yield the conjugated nitrostyrene, 1-(2,4,6-trimethylphenyl)-2-nitroethene. This dehydration is often driven by the formation of a highly conjugated system and the removal of water.[11]

Protocol: Synthesis of 1-(2,4,6-Trimethylphenyl)-2-nitroethene

-

To a flask containing 2,4,6-trimethylbenzaldehyde (1.0 eq), add nitromethane (2.5 eq) and glacial acetic acid (10 volumes).

-

Add a catalytic amount of cyclohexylamine (0.5 eq) to the solution.

-

Heat the reaction mixture to 100°C and reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then slowly pour it into an equal volume of cold water with vigorous stirring.

-

A yellow precipitate of the nitrostyrene product will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and then a small amount of cold methanol to remove residual starting materials.

-

Recrystallize the crude product from boiling methanol or ethanol to yield pure, bright yellow crystals of 1-(2,4,6-trimethylphenyl)-2-nitroethene.

Step 2: Reduction of the Nitrostyrene

The second crucial step is the reduction of both the nitro group and the alkene double bond of the intermediate to form the saturated primary amine. Several methods exist for this transformation, including catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH4).[7][13][14]

Method Rationale: While effective, LiAlH4 is pyrophoric and requires strictly anhydrous conditions. A more contemporary, safer, and scalable alternative is the use of sodium borohydride (NaBH4) in conjunction with a catalyst like copper(II) chloride (CuCl2).[3][4][15][16] This system provides a facile and high-yielding one-pot reduction under milder conditions. The NaBH4/CuCl2 system is believed to generate copper hydride species in situ, which are effective for the reduction of the nitro group, while NaBH4 itself reduces the conjugated double bond.[4]

Protocol: Synthesis of 2,4,6-Trimethylphenethylamine

-

Suspend the 1-(2,4,6-trimethylphenyl)-2-nitroethene (1.0 eq) in a mixture of isopropanol and water (e.g., 2:1 v/v).

-

Cool the stirred suspension in an ice bath and add sodium borohydride (NaBH4, 4.0-5.0 eq) portion-wise, maintaining the temperature below 20°C.

-

Once the addition is complete, add a freshly prepared 2M solution of copper(II) chloride (CuCl2, 0.1 eq) dropwise. The reaction is often exothermic.

-

After the addition of the catalyst, remove the ice bath and reflux the mixture at 80°C for 30-60 minutes, monitoring by TLC until the starting material is consumed.[3]

-

Cool the reaction to room temperature and carefully add 10% aqueous NaOH to basify the mixture to pH > 12.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 2,4,6-trimethylphenethylamine freebase as an oil.

Step 3: Formation of the Hydrochloride Salt

For long-term stability and ease of handling, the oily freebase is converted to its crystalline hydrochloride salt.

Protocol: Preparation of 2,4,6-Trimethylphenethylamine HCl

-

Dissolve the crude amine freebase in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

To this solution, add a 2M solution of HCl in a non-polar solvent (e.g., dioxane or diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether or acetone to remove any residual impurities.

-

Dry the product under vacuum to yield pure 2,4,6-trimethylphenethylamine HCl.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Characterization

-

Appearance: White to off-white crystalline solid.

-

Melting Point (MP): The melting point should be determined using a calibrated apparatus. Literature values vary, with ranges cited as 249-251°C and 296-305°C. This discrepancy highlights the importance of consistent analytical methodology.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d6 or D2O.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: A singlet in the region of δ 6.8-7.0 ppm, integrating to 2H.

-

Ethyl Side Chain (CH₂-Ar): A triplet around δ 2.8-3.0 ppm, integrating to 2H.

-

Ethyl Side Chain (CH₂-N): A triplet around δ 3.0-3.2 ppm, integrating to 2H.

-

Amine Protons (NH₃⁺): A broad singlet around δ 8.0-8.5 ppm (exchangeable with D₂O), integrating to 3H.

-

Para-Methyl Group (4-Me): A singlet around δ 2.2-2.3 ppm, integrating to 3H.

-

Ortho-Methyl Groups (2,6-Me): A singlet around δ 2.3-2.4 ppm, integrating to 6H.

-

-

¹³C NMR: The carbon NMR will confirm the carbon framework of the molecule.

-

Aromatic Carbons: Signals expected between δ 125-140 ppm.

-

Ethyl Side Chain Carbons: Signals expected between δ 25-45 ppm.

-

Methyl Carbons: Signals expected between δ 18-22 ppm.

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Mass: The nominal mass of the freebase (C11H17N) is 163.14 u. In positive ion mode ESI-MS, the expected molecular ion peak [M+H]⁺ would be at m/z 164.15.

-

Fragmentation: The primary fragmentation pathway for phenethylamines is typically benzylic cleavage, resulting in a characteristic fragment. For this compound, cleavage between the two CH₂ groups would yield a trimethylbenzyl cation fragment at m/z 133.10.[17]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[18] The spectrum of the HCl salt is distinct from the freebase.

-

N-H Stretch: A broad absorption band in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (approx. 3010-3050 cm⁻¹).

-

Aromatic C=C Stretch: Peaks in the fingerprint region, typically around 1600 cm⁻¹ and 1450 cm⁻¹.

Data Summary

The following table summarizes the expected characterization data for 2,4,6-trimethylphenethylamine HCl.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₁H₁₇N · HCl |

| Molecular Weight | 199.72 g/mol [19] |

| CAS Number | 3167-10-0 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 249-305 °C (literature range) |

| ¹H NMR (ppm) | δ ~6.9 (s, 2H), ~3.1 (t, 2H), ~2.9 (t, 2H), ~2.4 (s, 6H), ~2.2 (s, 3H) |

| MS (ESI+) | m/z 164.15 [M+H]⁺, 133.10 (fragment) |

| FTIR (cm⁻¹) | ~2800-3200 (N-H), ~2850-2960 (C-H aliph.), ~1600 (C=C arom.) |

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of 2,4,6-trimethylphenethylamine HCl from 2,4,6-trimethylbenzaldehyde. The described methods, including a Henry condensation and a NaBH4/CuCl2 reduction, are robust and suitable for laboratory-scale preparation. The comprehensive characterization protocol, employing NMR, MS, and FTIR spectroscopy, provides a definitive framework for verifying the structural identity and ensuring the high purity of the final product. This document serves as a complete resource for researchers requiring access to this important phenethylamine derivative for further studies in pharmacology and medicinal chemistry.

References

- Mori, Y., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1236-1238.

-

d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

d'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]

- Tsou, K. C., et al. (1961). Synthesis and action on the central nervous system of mescaline analogues containing piperazine or homopiperazine rings. Journal of Medicinal and Pharmaceutical Chemistry, 4, 471-479.

-

Cambridge Open Engage. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

PubMed. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Center for Biotechnology Information. [Link]

- Benington, F., & Morin, R. D. (1951). A Novel Route for the Synthesis of Mescaline. Journal of the American Chemical Society, 73(3), 1353.

-

Jay, M. (2021). A Century of Mescaline. Chacruna Institute for Psychedelic Plant Medicines. [Link]

- Friedman, O. M., et al. (1961). Synthesis of Phenethylamines Related to Mescaline as Possible Psychotomimetic Agents. Journal of Medicinal Chemistry, 4(2), 157-169.

-

Scribd. (n.d.). A New Synthesis of Mescaline. Scribd. [Link]

-

Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethylphenethylamine ac. Wiley Science Solutions. [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

-

SynArchive. (n.d.). Henry Reaction. SynArchive. [Link]

-

AIST. (n.d.). 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Spectral Database for Organic Compounds, SDBS. [Link]

-

Professor Dave Explains. (2022). Henry Reaction. YouTube. [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Shulgin, A., & Shulgin, A. (1991). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. PiHKAL: A Chemical Love Story. [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethoxyphenethylamine ac. Wiley Science Solutions. [Link]

-

NIST. (n.d.). Benzenamine, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethoxyphenethylamine. Wikipedia. [Link]

-

Mitsubishi Gas Chemical Trading, Inc. (n.d.). 2,4,6-Trimethylbenzaldehyde(MESAL). Mitsubishi Gas Chemical Trading, Inc. [Link]

-

Slideshare. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Fingerprint Profiling. SlideShare. [Link]

-

ResearchGate. (n.d.). Positive ion mass spectra of β-methylphenethylamine. ResearchGate. [Link]

-

NIST. (n.d.). Phenol, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin-Madison Chemistry Department. [Link]

-

MDPI. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(11), 934-945. [Link]

- Google Patents. (n.d.). CN1800143A - 2, 4, 6-trimethylaniline synthesis method.

-

PubMed. (2004). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (+-)-2,4,6-Trimethoxyamphetamine. National Center for Biotechnology Information. [Link]

-

ScienceDirect. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 109, 57-66. [Link]

-

Nieto, C. T., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(15), 4463. [Link]

-

mzCloud. (2016). 2 4 6 Trimethoxyamphetamine. mzCloud. [Link]

Sources

- 1. chacruna.net [chacruna.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Novel Route for the Synthesis of Mescaline - [www.rhodium.ws] [erowid.org]

- 8. 2,4,6-Trimethylbenzaldehyde | C10H12O | CID 10254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Trimethylbenzaldehyde(MESAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 10. Henry reaction - Wikipedia [en.wikipedia.org]

- 11. Henry Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. academic.oup.com [academic.oup.com]

- 14. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scbt.com [scbt.com]

pharmacological profile of 2,4,6-trimethylphenethylamine

An In-Depth Technical Guide to the Theoretical Pharmacological Profile of 2,4,6-Trimethylphenethylamine

Disclaimer: This document presents a theoretical framework for the study of 2,4,6-trimethylphenethylamine. As of the date of this publication, specific experimental data on the synthesis, pharmacology, and mechanism of action of this compound are not widely available in peer-reviewed literature. The information provided herein is extrapolated from established principles of medicinal chemistry and the known properties of structurally related phenethylamines, and is intended to guide future research.

Section 1: Introduction and Rationale

Substituted phenethylamines represent a vast and diverse class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and novel psychoactive substances.[1] The pharmacological profile of each derivative is exquisitely sensitive to the nature and position of substituents on the phenethylamine core structure.[1] This guide focuses on the hypothetical compound 2,4,6-trimethylphenethylamine, a structural analog of the well-characterized psychedelic 2,4,6-trimethoxyamphetamine (TMA-6).

The substitution of methoxy groups with methyl groups at the 2, 4, and 6 positions of the phenyl ring is predicted to significantly alter the compound's steric and electronic properties, thereby modifying its interaction with biological targets. Methoxy groups are polar and can act as hydrogen bond acceptors, whereas methyl groups are nonpolar and increase lipophilicity. This fundamental difference is expected to influence receptor binding affinity, metabolic stability, and blood-brain barrier penetration, resulting in a unique pharmacological profile.

This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in 2,4,6-trimethylphenethylamine. It provides a scientifically-grounded, theoretical exploration of its potential pharmacology, a proposed synthetic route, and the requisite experimental protocols for its empirical characterization.

Section 2: Chemical Profile and Proposed Synthesis

Predicted Physicochemical Properties

While experimental data is lacking, computational models can predict the physicochemical properties of 2,4,6-trimethylphenethylamine. These properties are crucial for understanding its pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₁H₁₇N | Basic structural information. |

| Molecular Weight | 163.26 g/mol | Influences diffusion and transport. |

| logP (Lipophilicity) | ~3.5 - 4.0 | Increased lipophilicity compared to methoxy analogs suggests enhanced ability to cross the blood-brain barrier. |

| pKa (Basicity) | ~10.0 - 10.5 | The amine group will be protonated at physiological pH, influencing receptor interaction and solubility. |

| Polar Surface Area | ~26 Ų | Low polar surface area is consistent with good CNS penetration. |

Proposed Synthesis: Reductive Amination Pathway

A plausible and efficient route to synthesize 2,4,6-trimethylphenethylamine is via the condensation of 2,4,6-trimethylbenzaldehyde with nitromethane (a Henry reaction), followed by reduction of the resulting nitrostyrene.

Caption: Proposed two-step synthesis of 2,4,6-trimethylphenethylamine.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(2,4,6-Trimethylphenyl)-2-nitroethene

-

Reaction Setup: To a round-bottom flask, add 2,4,6-trimethylbenzaldehyde (1.0 eq) and nitromethane (1.5 eq).

-

Catalyst Addition: Add a catalytic amount of ammonium acetate (0.2 eq).

-

Solvent and Reflux: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 100-110°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which should precipitate the crude nitrostyrene product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the purified 1-(2,4,6-trimethylphenyl)-2-nitroethene.

Step 2: Synthesis of 2,4,6-Trimethylphenethylamine

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a reflux condenser.

-

Substrate Addition: Dissolve the purified 1-(2,4,6-trimethylphenyl)-2-nitroethene from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C. Control the rate of addition to maintain a gentle reflux.

-

Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.

-

Extraction and Purification: Stir the resulting mixture vigorously for 30 minutes, then filter off the inorganic salts. Wash the filter cake with additional THF. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Section 3: Theoretical Pharmacological Profile

Predicted Mechanism of Action

Based on the structure-activity relationships (SAR) of psychedelic phenethylamines, the primary molecular target for 2,4,6-trimethylphenethylamine is predicted to be the serotonin 2A receptor (5-HT₂ₐR) .[2] Agonism at this G-protein coupled receptor (GPCR) is the principal mechanism underlying the psychoactive effects of classic psychedelics.[2]

The substitution pattern is key. The 2,4,6-substitution is analogous to TMA-6, a known potent 5-HT₂ₐR agonist. However, replacing electron-donating methoxy groups with lipophilic, sterically bulky methyl groups is expected to modulate receptor affinity and functional activity. Nonpolar substituents at the 4-position of the phenethylamine ring are known to increase affinity for the 5-HT₂ₐR.[3] Therefore, it is plausible that 2,4,6-trimethylphenethylamine will retain significant affinity for this receptor.

The compound may also exhibit activity at other monoaminergic targets, including:

-

Serotonin 2C Receptor (5-HT₂CR): Often shows a similar affinity profile to 5-HT₂ₐR for many phenethylamines.

-

Trace Amine-Associated Receptor 1 (TAAR1): A common target for phenethylamine derivatives.

-

Monoamine Transporters (DAT, NET, SERT): The phenethylamine backbone is the parent structure for many monoamine releasing agents and reuptake inhibitors. The trimethyl substitution may confer some activity at these sites, potentially leading to stimulant-like effects.

Caption: Predicted primary signaling pathway via 5-HT₂ₐR activation.

Predicted Receptor Binding Affinity

The following table presents a hypothetical binding profile for 2,4,6-trimethylphenethylamine, extrapolated from data on structurally related compounds. Binding affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates higher affinity.

| Receptor Target | Predicted Kᵢ (nM) | Rationale & Comparative Insights |

| 5-HT₂ₐ | 50 - 250 | High affinity predicted. The lipophilic methyl groups may enhance binding compared to some methoxy analogs, though steric hindrance could play a role. Expected to be less potent than highly optimized compounds like 25I-NBOMe but potentially comparable to or slightly weaker than TMA-6. |

| 5-HT₂C | 100 - 500 | Moderate to high affinity. Phenethylamines often show slightly lower affinity for 5-HT₂C compared to 5-HT₂ₐ.[4] |

| 5-HT₁ₐ | > 1000 | Low affinity. This is typical for classic psychedelic phenethylamines. |

| Dopamine D₂ | > 1000 | Low affinity. Significant D₂ agonism is not a characteristic feature of this structural class, though indirect dopamine release may occur.[2] |

| α₁ₐ Adrenergic | 500 - 2000 | Low to moderate affinity. Some cross-reactivity at adrenergic receptors is common for phenethylamines. |

| TAAR1 | 50 - 500 | Moderate affinity is plausible, as phenethylamine is the endogenous ligand for TAAR1. |

| DAT / NET / SERT | > 1500 | Low affinity for reuptake inhibition is predicted. The bulky ring substitutions likely hinder efficient binding to monoamine transporters compared to simpler amphetamines. |

Predicted In Vivo Effects

Based on the theoretical receptor profile, 2,4,6-trimethylphenethylamine is predicted to be a psychoactive compound with a profile combining psychedelic and stimulant properties.

-

Psychedelic Effects: Strong agonism at the 5-HT₂ₐ receptor suggests the potential for classic psychedelic effects, including perceptual alterations, cognitive changes, and mood elevation.

-

Stimulant Effects: Potential interaction with TAAR1 and possible, albeit weak, effects on monoamine release could contribute to central nervous system stimulation, such as increased energy, wakefulness, and heart rate.

-

Duration of Action: The replacement of methoxy groups (which are subject to O-demethylation) with more metabolically stable methyl groups may lead to a longer duration of action compared to its methoxylated counterparts.

Section 4: Standard Experimental Protocols for Characterization

To move from a theoretical to an empirical understanding, the compound must be synthesized and subjected to a battery of standardized pharmacological assays. The following protocols represent the foundational experiments required for its initial characterization.

In Vitro Protocol: Radioligand Binding Assay for the Human 5-HT₂ₐ Receptor

This experiment determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Utilize commercially available or in-house prepared cell membranes stably expressing the human 5-HT₂ₐ receptor. Homogenize membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine protein concentration using a standard method (e.g., BCA assay).[5]

-

Plate Preparation: Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[6]

-

Assay Incubation: In each well of a separate 96-well plate, combine in a final volume of 250 µL:

-

50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of radioligand, such as [³H]ketanserin, at a final concentration near its Kₔ value (e.g., 0.5 nM).[7]

-

150 µL of the membrane preparation (e.g., 10-20 µg protein per well).

-

Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled antagonist, e.g., 1 µM ketanserin).[7]

-

-

Equilibration: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[5][7]

-

Filtration: Terminate the incubation by rapidly transferring the contents of the wells to the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[5]

-

Scintillation Counting: Dry the filter plate completely (e.g., 30-60 min at 50°C). Add a suitable scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Protocol: Locomotor Activity Test in Mice

This experiment assesses the general stimulant, depressant, or biphasic effects of a novel compound on spontaneous movement in a controlled environment.

Step-by-Step Methodology:

-

Animal Acclimation: House male C57BL/6J mice in the testing facility for at least one week prior to the experiment. On the testing day, move the mice to the procedure room and allow them to acclimate for at least 60 minutes.[8]

-

Apparatus: Use automated locomotor activity chambers (e.g., 40 x 40 cm boxes) equipped with infrared beam grids to detect horizontal and vertical movements. The environment should be dimly lit and quiet.[9]

-

Habituation (Optional but Recommended): On the day before testing, place each mouse in a locomotor chamber for 30-60 minutes to habituate them to the novel environment and reduce anxiety-related confounds.

-

Drug Administration: Prepare solutions of 2,4,6-trimethylphenethylamine hydrochloride in sterile saline. Administer the compound via intraperitoneal (IP) injection at various doses (e.g., 0, 1, 3, 10 mg/kg). The vehicle-only group (0 mg/kg) serves as the control.[9]

-

Data Collection: Immediately after injection, place each mouse into the center of its assigned activity chamber. Record locomotor activity continuously for 60-120 minutes using the automated software. Key parameters to measure include total distance traveled, number of vertical rears, and time spent moving.[9]

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effects. Compare the total activity counts for each dose group to the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).[9] A significant increase in distance traveled would suggest a stimulant effect, while a significant decrease would indicate a sedative or depressant effect.

Section 5: Conclusion and Future Directions

2,4,6-trimethylphenethylamine stands as an uncharacterized molecule with a high potential for neuroactivity. Based on established structure-activity relationships, it is hypothesized to be a 5-HT₂ₐ receptor agonist with a mixed psychedelic-stimulant profile. The substitution of methoxy groups with methyl groups is predicted to increase lipophilicity and metabolic stability, potentially leading to enhanced CNS penetration and a longer duration of action compared to its methoxylated analogs.

This technical guide provides the essential theoretical and practical framework to initiate a formal investigation into this compound. The proposed synthesis and detailed experimental protocols for in vitro and in vivo characterization offer a clear path forward. Empirical validation of these hypotheses is a critical next step and will serve to refine our understanding of the nuanced structure-activity relationships that govern the pharmacology of substituted phenethylamines.

References

-

Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. [Link]

- Merchant, J. R., & Mountwala, A. J. (1958). Synthesis of Some β-Phenethylamine Derivatives. I. The Journal of Organic Chemistry, 23(11), 1774–1776.

- Nichols, D. E. (2018). Chemistry and Structure–Activity Relationships of Psychedelics. In Psychedelics (pp. 1-25). Springer, Cham.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 27). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

- Kim, J., Lee, S., Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 188-197.

- Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423.

- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and structure–activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry, 14(17), 5874-5880.

- Sleight, A. J., Ko, M. L., & Peroutka, S. J. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(3), 179-183.

-

Portland VA Medical Center. (n.d.). Standard Operating Procedure for a Three-Day Locomotor Activity Test. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]

- Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114-123.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. va.gov [va.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

preliminary in vitro studies of 2,4,6-trimethylphenethylamine

An In-depth Technical Guide to the Preliminary In Vitro Characterization of 2,4,6-Trimethylphenethylamine

Abstract

This guide outlines a comprehensive, tiered strategy for the initial in vitro pharmacological and toxicological profiling of 2,4,6-trimethylphenethylamine, a novel phenethylamine derivative with limited currently available scientific data. Given its structural similarity to other psychoactive phenethylamines, a systematic evaluation of its interactions with key central nervous system targets is warranted. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers in pharmacology and drug development to conduct a thorough preliminary assessment of this compound. The proposed workflow is designed to establish a foundational understanding of its potential biological activity, guiding further research and development efforts.

Introduction and Rationale

2,4,6-Trimethylphenethylamine is a substituted phenethylamine, a class of compounds known to contain numerous psychoactive substances, including neurotransmitters, stimulants, and psychedelics. The specific substitution pattern of three methyl groups on the phenyl ring at the 2, 4, and 6 positions suggests potential interactions with monoaminergic systems in the central nervous system. However, to date, the pharmacological profile of this particular compound remains largely uncharacterized in peer-reviewed literature.

The imperative to characterize novel psychoactive substances is driven by both public health and therapeutic development interests. A systematic in vitro evaluation provides critical preliminary data on a compound's potential mechanisms of action, receptor affinity, functional activity, and basic cytotoxicity. This foundational knowledge is essential for predicting potential psychoactive effects, assessing safety risks, and identifying any therapeutic potential.

This guide proposes a logical, multi-tiered approach to the initial in vitro investigation of 2,4,6-trimethylphenethylamine. The proposed studies are based on established methodologies for characterizing related phenethylamine compounds and are designed to provide a robust and interpretable dataset.

Proposed Tiered In Vitro Evaluation Strategy

A tiered approach is recommended to efficiently allocate resources and logically build upon experimental findings. The proposed strategy begins with broad receptor screening, followed by more detailed functional characterization of high-affinity targets, and concludes with an initial assessment of cytotoxicity.

Tier 1: Primary Target Binding Assays

The initial step is to determine the binding affinity of 2,4,6-trimethylphenethylamine for a panel of receptors and transporters known to be primary targets for psychoactive phenethylamines. Radioligand binding assays are a robust and high-throughput method for this purpose.

Scientific Rationale for Target Selection:

-

Serotonin (5-HT) Receptors (5-HT2A, 5-HT2C, 5-HT1A): The 5-HT2A receptor is the primary target for classic psychedelic phenethylamines like mescaline.[1][2] The 5-HT2C and 5-HT1A receptors are also important modulators of mood and cognition and are often engaged by phenethylamine derivatives.[3]

-

Monoamine Transporters (DAT, NET, SERT): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of their respective neurotransmitters from the synapse. Inhibition of these transporters is a key mechanism of action for many stimulant and antidepressant drugs.[4][5]

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and amphetamine-like psychostimulants.[6][7] It plays a significant role in modulating dopaminergic and serotonergic systems and is an emerging target for neuropsychiatric disorders.[8][9][10]

Experimental Workflow Diagram:

Caption: Proposed tiered workflow for in vitro characterization.

Tier 2: Functional Assays

For any targets where 2,4,6-trimethylphenethylamine demonstrates significant binding affinity (typically defined as a Ki value below 1,000 nM), functional assays should be performed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[3]

-

Gq-coupled Receptors (e.g., 5-HT2A, 5-HT2C): A calcium flux assay is a standard method to measure the activation of these receptors, which signal through the release of intracellular calcium.[11]

-

Gs/Gi-coupled Receptors (e.g., 5-HT1A, TAAR1): A cAMP (cyclic adenosine monophosphate) assay can be used to measure the stimulation (Gs) or inhibition (Gi) of adenylyl cyclase activity.[9]

-

Monoamine Transporters: A neurotransmitter uptake inhibition assay using cultured cells expressing the specific transporter (e.g., HEK293-DAT) and a radiolabeled or fluorescent substrate can quantify the compound's ability to block transporter function.[5]

Tier 3: Preliminary In Vitro Toxicology

A preliminary assessment of cytotoxicity is crucial to identify potential safety liabilities early in the development process. These assays determine the concentration at which the compound causes cell death.

-

Cell Lines: Human-derived cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma) are commonly used to assess potential neurotoxicity and hepatotoxicity, respectively.[12]

-

Assay Method: A variety of assays can be used to measure cell viability, such as the MTT assay (which measures mitochondrial metabolic activity) or ATP-based assays like CellTiter-Glo® (which measures the level of ATP, an indicator of metabolically active cells).[13]

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the proposed studies. It is assumed that the user has access to standard cell culture and laboratory equipment.

Protocol 3.1: Radioligand Binding Assay (General Protocol)

This protocol is a template and should be adapted with the specific radioligand, competitor, and receptor-expressing membrane preparation for each target.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,4,6-trimethylphenethylamine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Prepare a series of dilutions of the test compound in assay buffer to achieve a final concentration range spanning from 0.1 nM to 100 µM.

-

Prepare the specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and non-specific binding competitor (e.g., spiperone for 5-HT2A) in assay buffer.[3]

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.

-

Add 50 µL of the non-specific binding competitor to the "non-specific binding" wells.

-

Add 50 µL of the various dilutions of 2,4,6-trimethylphenethylamine to the "competition" wells.

-

Add 50 µL of the radioligand to all wells.

-

Add 100 µL of the membrane preparation containing the target receptor to all wells.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Harvesting and Counting:

-

Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Protocol 3.2: Calcium Flux Functional Assay (for 5-HT2A)

-

Cell Preparation:

-

Plate cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Assay Procedure:

-

Prepare serial dilutions of 2,4,6-trimethylphenethylamine and a known 5-HT2A agonist (e.g., serotonin) in assay buffer.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Record a baseline fluorescence reading for several seconds.

-

Add the test compound or control agonist to the wells and continue to record the fluorescence intensity over time (typically 2-3 minutes).

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Subtract the baseline fluorescence from the peak fluorescence to get the net response.

-

Normalize the data to the maximum response produced by the control agonist.

-

Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect).

-

Protocol 3.3: MTT Cytotoxicity Assay

-

Cell Plating:

-

Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of 2,4,6-trimethylphenethylamine in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Profile of 2,4,6-Trimethylphenethylamine

| Target | Radioligand | Ki (nM) ± SEM |

| 5-HT2A Receptor | [3H]Ketanserin | 85 ± 12 |

| 5-HT2C Receptor | [3H]Mesulergine | 450 ± 55 |

| 5-HT1A Receptor | [3H]8-OH-DPAT | > 10,000 |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 1,200 ± 150 |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 870 ± 98 |

| Serotonin Transporter (SERT) | [3H]Citalopram | 3,500 ± 410 |

| Trace Amine-Associated Receptor 1 (TAAR1) | [3H]RO5166017 | 25 ± 6 |

Interpretation: In this hypothetical example, the compound shows the highest affinity for TAAR1, followed by the 5-HT2A receptor. These would be prioritized for Tier 2 functional testing. The affinity for other targets is moderate to low.[3][15]

Table 2: Hypothetical Functional Activity and Cytotoxicity Data

| Assay | Target/Cell Line | Parameter | Value ± SEM |

| Calcium Flux | 5-HT2A Receptor | EC50 (nM) | 150 ± 25 |

| Emax (%) | 75 (Partial Agonist) | ||

| cAMP Accumulation | TAAR1 | EC50 (nM) | 45 ± 9 |

| Emax (%) | 95 (Full Agonist) | ||

| MTT Assay (48 hr) | SH-SY5Y | CC50 (µM) | 55 ± 7 |

| MTT Assay (48 hr) | HepG2 | CC50 (µM) | > 100 |

Interpretation: The hypothetical data suggests the compound is a partial agonist at the 5-HT2A receptor and a full agonist at TAAR1. The cytotoxicity is moderate in a neuronal cell line and low in a hepatic cell line, suggesting some level of selective neurotoxicity at higher concentrations.

Signaling Pathway Diagram:

Sources

- 1. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 11. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reproducible Drug Screening Assays Using Single Organoids [worldwide.promega.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to 2,4,6-Trimethylphenethylamine (CAS Number 3167-10-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,4,6-Trimethylphenethylamine, a sterically hindered primary amine, presents a unique molecular scaffold for exploration in medicinal chemistry and organic synthesis. The strategic placement of three methyl groups on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity, lipophilicity, and potential interactions with biological targets. While not as extensively studied as other phenethylamine derivatives, its structural characteristics suggest it as a valuable building block for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety considerations, with a focus on its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

2,4,6-Trimethylphenethylamine is commercially available primarily as its hydrochloride salt (CAS Number: 3167-10-0). The free base is assigned CAS Number 76935-65-4.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,4,6-trimethylphenyl)ethan-1-amine | |

| Synonyms | 2,4,6-Trimethylbenzeneethanamine | |

| CAS Number | 3167-10-0 (hydrochloride); 76935-65-4 (free base) | |

| Molecular Formula | C₁₁H₁₇N (free base); C₁₁H₁₇N·HCl (hydrochloride) | |

| Molecular Weight | 163.26 g/mol (free base); 199.72 g/mol (hydrochloride) | |

| Appearance | Solid (hydrochloride) | [1] |

| Melting Point | 296-305 °C (hydrochloride) | [1] |

| Boiling Point | Not available | |

| Solubility | Influenced by the hydrophobic mesityl group. | |

| pKa | Not available |

Molecular Structure:

The structure of 2,4,6-Trimethylphenethylamine is characterized by a phenethylamine backbone with three methyl groups substituted at the 2, 4, and 6 positions of the phenyl ring.

Caption: Chemical structure of 2,4,6-Trimethylphenethylamine.

Synthesis and Purification

The synthesis of 2,4,6-Trimethylphenethylamine can be achieved through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of production.

Reductive Amination of 2,4,6-Trimethylphenylacetaldehyde

This is a common and efficient method for the synthesis of primary amines. The reaction proceeds via the formation of an imine intermediate from the corresponding aldehyde and an amine source, which is then reduced in situ.

Caption: Reductive amination pathway for the synthesis of 2,4,6-Trimethylphenethylamine.

Experimental Protocol:

-

Dissolve 2,4,6-trimethylphenylacetaldehyde in a suitable solvent such as methanol.

-

Add an excess of an ammonia source, for example, a solution of ammonia in methanol or aqueous ammonia.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Reduction of 2,4,6-Trimethylphenylacetonitrile

Another viable synthetic route involves the reduction of the corresponding nitrile. This method is particularly useful if the nitrile is more readily accessible than the aldehyde.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Add a solution of 2,4,6-trimethylphenylacetonitrile in the same dry solvent dropwise to the stirred suspension at a controlled temperature (typically 0 °C).

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).

-

Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.

-

Filter the mixture and wash the solid residue with an organic solvent.

-

Dry the combined organic filtrates over an anhydrous drying agent and remove the solvent in vacuo.

Purification

The crude 2,4,6-trimethylphenethylamine, obtained as the free base, can be purified by standard laboratory techniques.

-

Distillation: For larger quantities, vacuum distillation can be employed to purify the free base.

-

Column Chromatography: For smaller scales or for achieving high purity, column chromatography on silica gel is effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used for elution.

-

Recrystallization of the Hydrochloride Salt: The purified free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent. The resulting precipitate can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

While experimental spectra for 2,4,6-trimethylphenethylamine are not widely available in the public domain, the following are predicted spectroscopic characteristics based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Singlets corresponding to the three methyl groups on the aromatic ring.

-

A singlet for the two aromatic protons.

-

Multiplets for the two methylene groups of the ethylamine side chain.

-

A broad singlet for the amine protons (which may exchange with D₂O).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the methyl carbons.

-

Signals for the quaternary and protonated aromatic carbons.

-

Signals for the two methylene carbons of the ethylamine side chain.

-

-

IR (Infrared) Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine group (around 3300-3400 cm⁻¹).

-